molecular formula C10H11N3OS B12737461 2-Amino-3-(benzylideneamino)-4-thiazolidinone CAS No. 152449-58-6

2-Amino-3-(benzylideneamino)-4-thiazolidinone

Cat. No.: B12737461
CAS No.: 152449-58-6
M. Wt: 221.28 g/mol
InChI Key: FBSQEKATUGLOOF-UHFFFAOYSA-N
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Description

2-Amino-3-(benzylideneamino)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of both amino and benzylideneamino groups in its structure allows for various chemical modifications, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzylideneamino)-4-thiazolidinone typically involves the condensation of 2-aminothiazolidin-4-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzylideneamino)-4-thiazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells. Also shows antioxidant properties, which can help in preventing oxidative stress-related diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The biological activity of 2-Amino-3-(benzylideneamino)-4-thiazolidinone is attributed to its ability to interact with various molecular targets and pathways:

    Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

2-Amino-3-(benzylideneamino)-4-thiazolidinone can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:

    2-Amino-4-thiazolidinone: Lacks the benzylideneamino group, resulting in different biological activities.

    3-Benzylidene-4-thiazolidinone:

    2-Amino-3-cyanothiophene: Another heterocyclic compound with different functional groups and biological activities.

The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical modifications and a wide range of biological activities.

Properties

CAS No.

152449-58-6

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

3-(benzylamino)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H11N3OS/c11-10-13(9(14)7-15-10)12-6-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2

InChI Key

FBSQEKATUGLOOF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)NCC2=CC=CC=C2

Origin of Product

United States

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